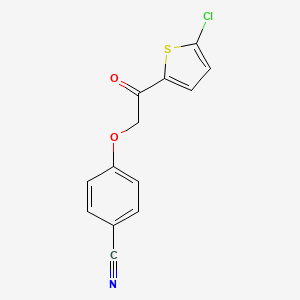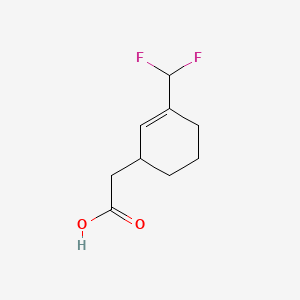
4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile is an organic compound that features a benzonitrile group linked to a thiophene ring through an oxoethoxy bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid and 4-hydroxybenzonitrile.
Esterification: The carboxylic acid group of 5-chlorothiophene-2-carboxylic acid is esterified with an alcohol to form an ester intermediate.
Oxidation: The ester is then oxidized to form the corresponding oxo compound.
Etherification: The oxo compound undergoes etherification with 4-hydroxybenzonitrile to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
作用機序
The mechanism of action of 4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or other biochemical interactions.
類似化合物との比較
Similar Compounds
5-Chloro-2-thienylboronic acid: Another thiophene derivative with similar structural features.
4-[(5-chlorothiophen-2-yl)methoxy]benzonitrile: A compound with a similar core structure but different functional groups.
Uniqueness
4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its oxoethoxy bridge and nitrile group make it a versatile intermediate in organic synthesis.
特性
分子式 |
C13H8ClNO2S |
|---|---|
分子量 |
277.73 g/mol |
IUPAC名 |
4-[2-(5-chlorothiophen-2-yl)-2-oxoethoxy]benzonitrile |
InChI |
InChI=1S/C13H8ClNO2S/c14-13-6-5-12(18-13)11(16)8-17-10-3-1-9(7-15)2-4-10/h1-6H,8H2 |
InChIキー |
VWDCIIWLUVRLBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)OCC(=O)C2=CC=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)








![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B14910844.png)

![[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B14910853.png)
